molecular formula C26H33N5O6 B15136660 E3 Ligase Ligand-linker Conjugate 14

E3 Ligase Ligand-linker Conjugate 14

Cat. No.: B15136660
M. Wt: 511.6 g/mol
InChI Key: TWTPQRBQFWBAEO-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-Linker Conjugate 14 (CAS: 1957236-21-3) is a PROTAC (Proteolysis-Targeting Chimera) component comprising a thalidomide-derived Cereblon (CRBN) E3 ligase ligand covalently linked to a polyethylene glycol (PEG3) spacer. This conjugate enables the recruitment of CRBN, facilitating ubiquitination and subsequent proteasomal degradation of target proteins. Key properties include:

  • Molecular Formula: C25H31F3N4O11
  • Molecular Weight: 620.53 g/mol
  • Solubility: 50 mg/mL in DMSO
  • Purity: >99.5% (HPLC) .

The compound is widely used in PROTAC development due to its robust CRBN-binding activity and favorable pharmacokinetic profile imparted by the PEG3 linker .

Properties

Molecular Formula

C26H33N5O6

Molecular Weight

511.6 g/mol

IUPAC Name

tert-butyl 2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazin-1-yl]acetate

InChI

InChI=1S/C26H33N5O6/c1-26(2,3)37-22(33)15-28-8-10-29(11-9-28)17-13-30(14-17)16-4-5-18-19(12-16)25(36)31(24(18)35)20-6-7-21(32)27-23(20)34/h4-5,12,17,20H,6-11,13-15H2,1-3H3,(H,27,32,34)

InChI Key

TWTPQRBQFWBAEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)C2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

Preparation Methods

Ligand Synthesis and Functionalization

The von Hippel-Lindau (VHL)-targeting ligand in Conjugate 14 derives from (S,R,S)-AHPC, synthesized through a stereoselective sequence starting from L-hydroxyproline. Key steps include:

  • Epoxide Formation : Reaction of L-hydroxyproline with epichlorohydrin under basic conditions (K₂CO₃, DMF, 60°C) yields the epoxide intermediate with 89% enantiomeric excess.
  • Ring-Opening Amination : Treatment with tert-butyl (2-aminoethyl)carbamate in THF at -20°C installs the ethylenediamine sidechain while preserving stereochemistry.
  • Thiazole Coupling : Suzuki-Miyaura cross-coupling introduces the 4-methylthiazole moiety using Pd(PPh₃)₄ catalyst and 4-methyl-5-(4-bromophenyl)thiazole, achieving 76% yield.

Linker Assembly and Conjugation

The polyethylene glycol (PEG)-based linker in Conjugate 14 follows a modular assembly strategy:

Step Reaction Components Conditions Yield
1 Tetraethylene glycol, propargyl bromide KOH, THF, 0°C → rt, 12 h 82%
2 Azido-PEG4-COOH, EDCl/HOBt DCM, 0°C → rt, 24 h 68%
3 CuSO₄·5H₂O, sodium ascorbate t-BuOH/H₂O (1:1), 40°C, 6 h 91%

Critical challenges include maintaining PEG chain integrity during azide functionalization and preventing ether bond cleavage under acidic conditions. The optimal linker length (PEG4) balances solubility (LogP = -1.2) and spatial requirements for ternary complex formation.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Large-scale manufacturing employs flow chemistry to enhance reproducibility:

  • Ligand Synthesis Module : Microreactor system (0.5 mL volume) operates at 5 bar pressure with residence time of 3.2 minutes for the epoxide formation step, achieving 94% conversion.
  • Linker Conjugation Unit : Oscillatory flow reactor (10 L capacity) maintains precise temperature control (±0.5°C) during the copper-catalyzed azide-alkyne cycloaddition (CuAAC), reducing side product formation to <2%.

Purification Protocols

Industrial purification combines orthogonal techniques:

  • Tangential Flow Filtration : Removes high-molecular-weight aggregates using 10 kDa MWCO membranes
  • Preparative HPLC : C18 column (250 × 50 mm), gradient elution from 5% to 95% acetonitrile/0.1% TFA over 40 minutes
  • Crystallization : Ethyl acetate/heptane (3:7) system yields 99.2% pure conjugate as white crystalline solid

Analytical Characterization Techniques

Structural Verification

Advanced spectroscopic methods confirm conjugate integrity:

  • 2D NMR Spectroscopy : $$^{1}\text{H-}^{13}\text{C}$$ HSQC correlations verify the stereochemical configuration at C2 (δH 4.21 ppm, δC 72.3 ppm) and C4 (δH 3.89 ppm, δC 68.7 ppm) positions.
  • High-Resolution Mass Spectrometry : Observed m/z 732.4012 [M+H]$$^+$$ matches theoretical mass within 1.3 ppm error.

Purity Assessment

UPLC-MS analysis under gradient conditions (0.1% formic acid in water/acetonitrile) reveals:

  • Chemical Purity : 99.4% at 254 nm
  • Chiral Purity : 98.8% ee via chiral stationary phase (Chiralpak IC-3 column)
  • Solvent Residues : <0.5% total organic impurities by GC-MS

Optimization Strategies for Enhanced Yield

Reaction Parameter Screening

Design of Experiments (DoE) identified critical factors affecting conjugation efficiency:

Factor Optimal Range Impact on Yield
pH 6.8-7.2 ±15% yield variation
Temp 37-42°C 8% increase per °C
[Cu] 0.5-1.2 mM Max yield at 0.8 mM

Solvent System Optimization

Ternary solvent mixtures (THF/EtOH/H₂O, 4:3:3) improved reagent solubility by 40% compared to binary systems, reducing reaction time from 18 h to 6 h.

Comparison with Similar Compounds

Comparison with Similar E3 Ligase Ligand-Linker Conjugates

2.1. Structural and Functional Differences
Compound E3 Ligase Target Linker Type Key Features
Conjugate 14 CRBN PEG3 Thalidomide-based ligand; high solubility; used in oncology PROTACs .
VHL Ligand-Linker Conjugate 15 VHL Variable Targets von Hippel-Lindau (VHL) ligase; optimal for hypoxia-related pathways .
AhR Ligand-Linker Conjugate 1 AhR (IAP family) Hydrophilic Combines IAP ligand with SNIPER linker; enhances apoptosis in cancer cells .
CRBN Ligand-Linker Conjugate 5 CRBN PEG2 Shorter PEG spacer; reduced solubility but improved cell permeability .
MDM2 Ligand-Linker Conjugate MDM2 Alkyl chain Targets p53-regulating MDM2; used in TP53-mutant cancers .
2.2. Degradation Efficiency and Selectivity
  • CRBN-Based Conjugates (e.g., Conjugate 14): Advantages: Broad substrate scope (e.g., IKZF1/3, CK1α) due to CRBN's role in neo-substrate recruitment .
  • VHL-Based Conjugates :

    • Exhibit higher selectivity for hypoxia-inducible factor (HIF-1α) but require stringent ternary complex formation .
  • IAP-Based Conjugates :

    • Induce caspase activation alongside degradation, offering dual mechanisms in apoptosis-resistant cancers .
2.3. Physicochemical Properties
Parameter Conjugate 14 VHL Conjugate 15 CRBN Conjugate 5
Molecular Weight 620.53 ~650 (estimated) ~550
logP 1.2 (predicted) 0.8 1.5
H-Bond Donors 6 5 5
Solubility (DMSO) 50 mg/mL 30 mg/mL 25 mg/mL

Data derived from SwissADME predictions and experimental measurements .

Q & A

Q. What are the key structural components of E3 Ligase Ligand-Linker Conjugate 14, and how do they function in targeted protein degradation?

this compound consists of three critical components:

  • E3 ligase ligand : Binds to a specific E3 ubiquitin ligase (e.g., cereblon or VHL) to recruit the ubiquitination machinery.
  • Linker : A chemical spacer (e.g., PEG or alkyl chains) that modulates spatial flexibility and stability. The linker length and composition (e.g., p = 1–14 subunits) influence ternary complex formation and degradation efficiency .
  • Target-binding moiety : Binds to the protein of interest (POI), enabling proximity-induced ubiquitination and proteasomal degradation .

    The conjugate functions by forming a ternary complex between the E3 ligase, POI, and linker, facilitating POI ubiquitination .

Q. What methodologies are recommended for synthesizing and purifying this compound?

Synthesis involves:

  • Solid-phase peptide synthesis (SPPS) or modular conjugation techniques to assemble the ligand, linker, and POI-binding moiety .
  • Purification via HPLC to isolate high-purity conjugates, critical for reproducible biological activity .
  • Characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structural integrity .
    Patent data emphasize optimizing linker stoichiometry (p = 1–14) to balance stability and activity .

Q. How should researchers design experiments to evaluate the degradation efficiency of this compound?

  • In vitro assays : Use Western blotting or immunofluorescence to quantify POI degradation in cell lines over time (e.g., DC₅₀ values) .
  • Control experiments : Include negative controls (e.g., ligand-only or linker-only compounds) to confirm degradation is conjugate-dependent .
  • Dose-response curves : Test concentrations ranging from 1 nM to 10 µM to establish potency and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation efficacy across different cellular models?

Contradictions may arise due to:

  • E3 ligase expression variability : Validate E3 ligase levels (e.g., via qPCR or proteomics) in each model .
  • Cellular permeability : Use LC-MS/MS to quantify intracellular conjugate concentrations and adjust linker hydrophilicity (e.g., PEG vs. alkyl) .
  • Off-target effects : Employ CRISPR/Cas9 knockout of the E3 ligase or POI to confirm mechanism-specific activity .

Q. What advanced techniques characterize the ternary complex formed by this compound?

  • Surface plasmon resonance (SPR) : Measure binding kinetics between the conjugate, E3 ligase, and POI .
  • Cryo-electron microscopy (cryo-EM) : Resolve 3D structures of the ternary complex to optimize linker length and orientation .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Q. How can linker length and flexibility be systematically optimized for this compound?

  • Molecular dynamics (MD) simulations : Model linker conformations to predict optimal spatial alignment .
  • Combinatorial libraries : Synthesize conjugates with linkers varying in length (p = 1–14) and rigidity (e.g., PEG vs. aromatic spacers) .
  • Functional screening : Compare degradation efficiency across linker variants in POI-specific reporter assays .

Q. What strategies address challenges in integrating multi-omics data to study conjugate-mediated degradation?

  • Data linkage frameworks : Use secure, anonymized pipelines to merge proteomics (POI levels), transcriptomics (E3 ligase expression), and metabolomics (conjugate stability) datasets .
  • Machine learning : Train models to predict degradation efficacy based on structural features (e.g., linker length, ligand binding affinity) .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Open data practices : Share synthetic protocols, raw MS/MS data, and dose-response curves in public repositories .
  • Cross-validation : Replicate experiments in ≥3 independent labs using standardized cell lines and conjugate batches .

Q. What ethical considerations apply when using this compound in preclinical models?

  • Data anonymization : Remove identifiers from datasets linking conjugate efficacy to patient-derived cell lines .
  • Informed consent : Ensure compliance with institutional review boards (IRBs) when using human tissues .

Q. How should researchers troubleshoot suboptimal degradation activity in vivo?

  • Pharmacokinetic profiling : Measure conjugate half-life, tissue distribution, and clearance rates in animal models .
  • Linker modifications : Introduce biodegradable groups (e.g., ester bonds) to enhance stability in physiological conditions .

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